1,3-Bis[4-(trifluoromethoxy)phenyl]urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10F6N2O3 |
|---|---|
Molecular Weight |
380.24 g/mol |
IUPAC Name |
1,3-bis[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C15H10F6N2O3/c16-14(17,18)25-11-5-1-9(2-6-11)22-13(24)23-10-3-7-12(8-4-10)26-15(19,20)21/h1-8H,(H2,22,23,24) |
InChI Key |
RSCCKXHOLGSHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of 1,3-Bis[4-(trifluoromethoxy)phenyl]urea Backbone
The formation of the central urea (B33335) linkage is a critical step in the synthesis of this compound. Several key methodologies have been developed for this purpose, each with its own advantages and limitations.
Phosgene-Based Approaches and Modern Alternatives
Historically, the reaction of amines with phosgene (B1210022) (COCl₂) was a primary method for the synthesis of ureas. rsc.orgresearchgate.net In the context of this compound, this would involve the reaction of 4-(trifluoromethoxy)aniline (B150132) with phosgene. This approach, while effective, is often avoided due to the extreme toxicity of phosgene gas. researchgate.nettno.nl
Modern alternatives to phosgene that are safer to handle have been widely adopted. Triphosgene (B27547), a crystalline solid, is a common substitute that generates phosgene in situ, minimizing the risks associated with handling the gaseous reagent. dergipark.org.trresearchgate.netmdpi.com The reaction of 4-(trifluoromethoxy)aniline with triphosgene would proceed through the formation of an isocyanate intermediate, which then reacts with another molecule of the aniline (B41778) to form the desired symmetrical urea. Other phosgene surrogates include diphosgene and carbonyldiimidazole (CDI). rsc.orgresearchgate.netgoogle.com
| Reagent | Phase | Key Advantages |
| Phosgene | Gas | High reactivity |
| Triphosgene | Solid | Safer to handle, generates phosgene in situ |
| Diphosgene | Liquid | Alternative to gaseous phosgene |
| Carbonyldiimidazole (CDI) | Solid | Mild reaction conditions, avoids toxic byproducts |
Isocyanate-Amine Condensation Reactions
A more common and direct method for the synthesis of this compound is the condensation reaction between 4-(trifluoromethoxy)phenyl isocyanate and 4-(trifluoromethoxy)aniline. nih.govasianpubs.org This reaction is typically high-yielding and proceeds under mild conditions.
The requisite 4-(trifluoromethoxy)phenyl isocyanate can be prepared from 4-(trifluoromethoxy)aniline by treatment with phosgene or a phosgene equivalent. asianpubs.org The subsequent reaction of the isocyanate with the aniline provides a straightforward route to the symmetrical diaryl urea. The general applicability of this method is demonstrated in the synthesis of various unsymmetrical diaryl ureas where a substituted phenyl isocyanate is reacted with a different aniline derivative. nih.govtandfonline.com
Table 2: Key Reactants in Isocyanate-Amine Condensation
| Reactant 1 | Reactant 2 | Product |
| 4-(trifluoromethoxy)phenyl isocyanate | 4-(trifluoromethoxy)aniline | This compound |
N,N'-Carbonyldiimidazole (CDI) Mediated Syntheses
N,N'-Carbonyldiimidazole (CDI) is a versatile and mild reagent for the synthesis of ureas. google.combiointerfaceresearch.com The reaction proceeds by the activation of an amine with CDI to form an N-acylimidazole intermediate. This intermediate then reacts with a second amine to furnish the urea. For the synthesis of this compound, 4-(trifluoromethoxy)aniline would be reacted with CDI. In this case, the initially formed N-acylimidazole would react with a second molecule of 4-(trifluoromethoxy)aniline to yield the symmetrical urea. This method is advantageous as it avoids the use of hazardous reagents like phosgene and isocyanates and typically proceeds under neutral conditions. biointerfaceresearch.com
Functionalization and Derivatization of the Aryl Moieties
Further modification of the this compound structure can be achieved by introducing additional functional groups onto the aryl rings or by creating unsymmetrical analogues.
Introduction of Additional Electron-Withdrawing Groups
The introduction of additional electron-withdrawing groups onto the phenyl rings of diaryl ureas can significantly influence their electronic properties. For instance, nitration of the aromatic rings can be achieved using standard nitrating agents. The trifluoromethoxy group is an ortho-, para-directing deactivator, while the urea linkage is an ortho-, para-directing activator. The regioselectivity of electrophilic aromatic substitution will depend on the reaction conditions and the interplay of these directing effects. The synthesis of related compounds such as 1,3-bis(4-nitro-3-(trifluoromethyl)phenyl)urea (B12779126) and 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)urea demonstrates the feasibility of introducing potent electron-withdrawing groups like nitro and cyano moieties onto the phenyl rings. clearsynth.comscbt.com
Preparation of Unsymmetrical Diaryl Ureas
The synthesis of unsymmetrical diaryl ureas, where one of the aryl groups is a 4-(trifluoromethoxy)phenyl moiety, allows for the exploration of structure-activity relationships. A common strategy involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with a different substituted aniline. mdpi.com This approach provides a modular way to access a wide range of unsymmetrical diaryl ureas.
Alternatively, palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of unsymmetrical ureas. nih.gov This can involve the coupling of an aryl halide with a monosubstituted urea. For example, 4-(trifluoromethoxy)phenylurea could be coupled with a different aryl halide to generate an unsymmetrical product. Another approach is the sequential arylation of a protected urea, followed by deprotection and a second arylation with a different aryl halide. nih.gov
Table 3: Strategies for Unsymmetrical Diaryl Urea Synthesis
| Strategy | Reactant 1 | Reactant 2 |
| Isocyanate-Amine Condensation | 4-(trifluoromethoxy)phenyl isocyanate | Substituted Aniline |
| Pd-catalyzed Cross-Coupling | 4-(trifluoromethoxy)phenylurea | Aryl Halide |
Green Chemistry and Sustainable Synthetic Routes for Fluorinated Ureas
The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically and industrially important molecules, including fluorinated ureas, to mitigate environmental impact and enhance safety. Traditional methods for synthesizing ureas often involve hazardous reagents such as phosgene or isocyanates. psu.edu Modern sustainable approaches, however, focus on atom economy, use of less hazardous starting materials, and energy efficiency. A significant advancement in this area is the utilization of carbon dioxide (CO₂) as a C1 building block, which provides a safer and more environmentally benign alternative to phosgene. nih.gov
The direct synthesis of ureas from amines and CO₂ is a key green strategy. nih.gov This reaction can be challenging due to the stability of CO₂ and the formation of stable carbamate (B1207046) intermediates. psu.edunih.gov To overcome these hurdles, various catalytic systems have been developed to facilitate the dehydration of these intermediates to form the urea linkage. nih.gov
Research has also explored solvent-free and catalyst-free conditions for the synthesis of ureas from amines and CO₂, further enhancing the green credentials of the process. psu.edursc.org These methods often rely on optimizing physical parameters like temperature and pressure to drive the reaction to completion. psu.edursc.org For instance, studies have shown that primary aliphatic amines can react with CO₂ to produce urea derivatives in good yields without any catalysts or organic solvents. psu.edursc.org The proposed mechanism involves the rapid formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, followed by intramolecular dehydration to yield the final urea product. psu.edu
In the context of producing fluorinated diaryl ureas such as this compound, these green methodologies offer a promising pathway. The synthesis would involve the reaction of 4-(trifluoromethoxy)aniline with a green carbonyl source. While direct catalyst-free reactions of aromatic amines can be less efficient due to their lower basicity compared to aliphatic amines, the development of suitable catalysts can facilitate this transformation. psu.edu
Organocatalysts, such as bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), have proven effective in the synthesis of both linear and cyclic ureas from amines and CO₂ under solvent-free conditions. unipr.it Another approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst to form carbamic acids from amines and CO₂, which can then be converted to ureas. acs.org
The use of greener solvents is another cornerstone of sustainable synthesis. While solvent-free reactions are ideal, some processes may still require a solvent. In such cases, replacing traditional volatile organic compounds with greener alternatives like Cyrene has been shown to be effective in the synthesis of related compounds like thioureas, often with near-quantitative yields. nih.gov
The following table summarizes various green synthetic approaches for urea synthesis that could be adapted for fluorinated diaryl ureas.
| Methodology | Key Reagents/Catalysts | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Direct Synthesis from CO₂ | Amines, CO₂ | Catalyst-free, Solvent-free, Elevated Temperature/Pressure | High atom economy, avoids toxic reagents and solvents. | psu.edursc.org |
| Guanidine-Catalyzed Synthesis | Amines, CO₂, TBD or MTBD | Solvent-free, Mild Conditions | Effective for various amines, avoids solvents. | unipr.it |
| DBU-Catalyzed Synthesis | Primary Amines, CO₂, DBU, Mitsunobu Reagents | Mild Conditions | Allows for the synthesis of unsymmetrical ureas through an isocyanate intermediate. | acs.org |
| Green Solvent Synthesis | Amines, Isothiocyanates (for Thioureas) | Cyrene as solvent | Replaces conventional solvents like THF with a bio-based alternative. | nih.gov |
Supramolecular Chemistry and Molecular Recognition Phenomena
Hydrogen Bonding Networks in Diaryl Urea (B33335) Architectures
The urea moiety is a powerful structural motif in crystal engineering, capable of acting as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. nih.govresearchgate.net This dual functionality allows diaryl ureas to form robust and predictable hydrogen-bonding networks.
In the solid state, diaryl ureas commonly self-assemble through intermolecular N-H···O=C hydrogen bonds, forming a characteristic one-dimensional "tape" or "α-network" motif. acs.orgfigshare.com In this arrangement, each urea molecule is linked to two neighbors, with the carbonyl oxygen acting as a bifurcated acceptor for two N-H donors from an adjacent molecule. researchgate.net This leads to the formation of an infinite hydrogen-bonded chain. The conformation of the diaryl urea molecule plays a crucial role in the formation of these networks. In the common tape motif, the phenyl rings are typically twisted out of the plane of the urea group. acs.orgdiva-portal.org
However, the presence of strong electron-withdrawing groups on the aryl rings, such as nitro or pyridyl groups, can disrupt this typical tape structure. figshare.comacs.org These substituents can offer alternative, more favorable hydrogen bond acceptor sites. For instance, the N-H donors may preferentially bond to the nitro group's oxygen atoms or the nitrogen of a pyridyl ring instead of the urea carbonyl oxygen. acs.orgfigshare.com This competition in hydrogen bonding can lead to "non-urea tape" structures. acs.org
Table 1: Comparison of Hydrogen Bonding Patterns in Diaryl Ureas
| Compound/Structure Type | Predominant Hydrogen Bonding | Molecular Conformation | Reference |
| Urea Tape Structures | Intermolecular N-H···O=C α-network | Phenyl rings are twisted relative to the urea plane. | acs.orgdiva-portal.org |
| Non-Urea Tape Structures | N-H donors bond with substituent acceptors (e.g., -NO2) or solvent. | Phenyl rings are often coplanar with the urea group. | acs.orgfigshare.com |
| Intramolecular C-H···O=C interactions can be present. | acs.orgresearchgate.net |
The trifluoromethoxy (-OCF3) group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property has a significant impact on the hydrogen bonding capabilities of the urea's N-H groups. Electron-withdrawing substituents increase the acidity of the N-H protons, making them more potent hydrogen bond donors. researchgate.netreddit.comvedantu.com This enhanced acidity strengthens the hydrogen bonds formed with anion acceptors.
The increased acidity of the N-H protons in 1,3-Bis[4-(trifluoromethoxy)phenyl]urea is anticipated to enhance its ability to bind anions compared to diaryl ureas with electron-donating or less electron-withdrawing substituents. nih.gov This principle is fundamental to the design of effective anion receptors. Studies on analogous compounds with trifluoromethyl (-CF3) and nitro (-NO2) groups have consistently shown that these electron-withdrawing moieties lead to stronger anion binding affinities. nih.govtandfonline.com The increased positive partial charge on the hydrogen atoms of the N-H groups results in a more favorable electrostatic interaction with the negative charge of an anion.
Anion Recognition and Sensing Strategies
The ability of diaryl ureas to form strong and directional hydrogen bonds makes them excellent candidates for the development of synthetic anion receptors. Anions play crucial roles in numerous biological and chemical processes, and the design of receptors for their selective recognition is a major goal in supramolecular chemistry.
The fundamental design principle of urea-based anion receptors lies in the pre-organized arrangement of the two N-H donor groups. bohrium.com These groups can act in concert to bind an anion through a chelation effect. The relatively rigid diaryl urea scaffold positions the two N-H bonds to converge on a single binding site, which is complementary to the size and shape of various anions. acs.org
The efficiency of an anion receptor is influenced by several factors:
Acidity of N-H protons: As discussed, electron-withdrawing groups on the aryl rings enhance the acidity of the N-H protons, leading to stronger binding. nih.govbohrium.com
Preorganization: A rigid receptor structure that maintains a conformation suitable for anion binding will have a lower entropic penalty upon complexation, leading to higher association constants.
Shape Complementarity: The geometry of the binding cavity created by the receptor should match the shape of the target anion (e.g., spherical for halides, tetrahedral for sulfate, or planar for nitrate). acs.org
The interaction between a diaryl urea receptor and an anion is primarily governed by hydrogen bonding. Upon addition of an anion to a solution of the receptor, the N-H proton signals in the ¹H NMR spectrum typically shift downfield, indicating their involvement in hydrogen bonding. mdpi.com
The binding mechanism can vary depending on the anion's basicity. For anions like chloride, dihydrogen phosphate, and acetate (B1210297), the interaction is typically a host-guest complex formation through hydrogen bonds. mdpi.commdpi.com However, with highly basic anions such as fluoride (B91410), deprotonation of the acidic N-H protons can occur, leading to a change in the receptor's electronic properties and often a distinct color change. tandfonline.com
Studies on various diaryl urea receptors have determined their binding affinities for a range of anions. The association constants (Ka) provide a quantitative measure of the binding strength.
Table 2: Representative Anion Binding Constants for Diaryl Urea-Based Receptors in DMSO
| Receptor | Anion | log Ka | Reference |
| Bis-urea with p-xylene (B151628) linker | F⁻ | 6.13 (log β) | mdpi.com |
| Cl⁻ | 4.48 (log β) | mdpi.com | |
| AcO⁻ | 4.97 (log β) | mdpi.com | |
| H₂PO₄⁻ | 4.71 (log β) | mdpi.com | |
| Tripodal Hexaurea Receptor | Cl⁻ | 1.97 | |
| SO₄²⁻ | 3.85 |
The change in the chemical shift of the urea N-H protons upon anion binding can be monitored by ¹H NMR titration to determine the binding stoichiometry and association constants.
Table 3: Example of ¹H NMR Chemical Shift Changes (Δδ) of Urea N-H Protons Upon Anion Binding
| Receptor | Anion | Initial δ (ppm) | Final δ (ppm) | Δδ (ppm) | Reference |
| Thiourea-functionalised framework | H₂PO₄⁻ | ~7.5, ~9.5 | ~9.3, ~11.7 | 1.82, 2.26 | researchgate.net |
| Tripodal Hexaurea Receptor | Cl⁻ | ~6.8, ~7.9 | Not specified | Downfield shift | |
| Tripodal Urea Receptor | H₂PO₄⁻ | ~8.4, ~8.8 | ~10.4, ~11.2 | ~2.0, ~2.4 | researchgate.net |
Note: This table provides illustrative data from related urea and thiourea (B124793) receptors to demonstrate the typical magnitude of chemical shift changes observed during anion binding.
An advanced strategy in the design of anion receptors involves the incorporation of a metal ion. rsc.org The metal ion can serve several roles: it can act as a structural template to organize the hydrogen-bond donating groups into a specific conformation for anion binding, or it can function as a Lewis acidic center to directly interact with the anion, supplementing the hydrogen bonds. nih.govrsc.org
For example, a urea derivative containing a phenanthroline unit can form a 1:2 complex with copper(I). nih.gov In this metallo-receptor, the two urea subunits are held in a specific arrangement that creates a binding pocket for anions like halides or dihydrogen phosphate. nih.gov This metal-coordination approach can lead to enhanced binding affinity and selectivity compared to the free ligand. While there is no specific information in the searched results on metal complexes of this compound for anion sensing, this remains a viable strategy for developing more sophisticated receptors based on this scaffold.
Host-Guest Complexation and Self-Assembly
The urea functional group, characterized by its planar geometry and the presence of two N-H hydrogen bond donors and a C=O hydrogen bond acceptor, is a powerful motif in supramolecular chemistry. This arrangement allows for the formation of strong and directional hydrogen bonds, which are fundamental to the construction of complex, self-assembled architectures. In the case of this compound, the electron-withdrawing nature of the trifluoromethoxy groups enhances the hydrogen-bond donating capacity of the N-H protons, making it an excellent building block for supramolecular assemblies and a key component in host-guest recognition systems.
Formation of Supramolecular Assemblies and Architectures
The self-assembly of 1,3-diaryl ureas is predominantly driven by the formation of a bifurcated hydrogen bond between the N-H groups of one molecule and the carbonyl oxygen of another. This interaction leads to the formation of one-dimensional, tape-like or ribbon-like structures. These tapes can further organize into higher-order architectures through weaker interactions, such as π-π stacking of the aromatic rings and van der Waals forces.
The trifluoromethoxy substituents on the phenyl rings of this compound play a crucial role in modulating these interactions. The high electronegativity of the fluorine atoms polarizes the N-H bonds, increasing their acidity and thereby strengthening the primary hydrogen bonds that drive the formation of the urea tape. Furthermore, the trifluoromethoxy groups can influence the packing of these tapes. While not directly participating in hydrogen bonding, these bulky and electron-rich groups can engage in dipole-dipole and other non-covalent interactions, guiding the arrangement of the supramolecular chains into more complex and defined architectures.
Studies on analogous fluorinated diaryl ureas have demonstrated that the electronic properties of the aryl substituents have a significant impact on the strength of anion binding, a key aspect of host-guest chemistry. A Hammett analysis of various substituted diaryl ureas revealed a correlation between the electron-withdrawing strength of the substituents and the fluoride binding affinity, with more electron-deficient ureas exhibiting stronger binding. nih.gov This principle suggests that the trifluoromethoxy groups in this compound would enhance its ability to act as a host for anionic guests by strengthening the hydrogen bonds formed with the guest species.
The formation of these supramolecular assemblies can be influenced by various factors, including solvent polarity and the presence of guest molecules. In nonpolar solvents, the self-assembly process is favored due to the strong hydrogen bonding between urea molecules. In more polar solvents, competition for hydrogen bonding sites can disrupt the self-assembly process. However, the enhanced hydrogen-bond donating ability of this compound may allow for the persistence of these assemblies even in moderately polar environments.
Molecular Imprinting Technologies Utilizing Urea Monomers for Selective Binding
Molecular imprinting is a powerful technique for creating synthetic polymers with high selectivity for a target molecule, known as the template. Molecularly Imprinted Polymers (MIPs) are prepared by polymerizing functional monomers and a cross-linker in the presence of the template. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality to the target molecule.
Urea-based monomers, such as derivatives of this compound, are highly effective in non-covalent molecular imprinting. The key to their success lies in the formation of a stable pre-polymerization complex between the functional monomer and the template, which is held together by non-covalent interactions, primarily hydrogen bonds. The urea moiety's ability to form strong, directional hydrogen bonds allows for the precise positioning of functional groups around the template molecule.
The process of creating a molecularly imprinted polymer using a urea-based monomer can be summarized in the following steps:
Complex Formation: The template molecule and the urea-based functional monomer are dissolved in a suitable solvent, allowing for the formation of a stable complex through hydrogen bonding and other non-covalent interactions.
Polymerization: A cross-linking agent and an initiator are added to the solution, and polymerization is initiated, typically by heat or UV radiation. This process locks the functional monomers in place around the template, forming a rigid polymer matrix.
Template Removal: The template molecule is extracted from the polymer, leaving behind recognition sites that are complementary to the template.
The selectivity of the resulting MIP is highly dependent on the strength and specificity of the interactions in the pre-polymerization complex. The electron-withdrawing trifluoromethoxy groups in this compound enhance the hydrogen-bond donating ability of the urea protons, leading to stronger and more stable complexes with template molecules that possess hydrogen bond accepting groups. This enhanced interaction strength is expected to translate into MIPs with higher affinity and selectivity for the target template.
| Component | Role | Example |
|---|---|---|
| Template | The molecule to be recognized by the MIP. | A specific drug molecule, pesticide, or biomolecule. |
| Functional Monomer | Interacts with the template to form a pre-polymerization complex. Contains a polymerizable group. | A vinyl-derivative of this compound. |
| Cross-linker | Forms the rigid polymer matrix and maintains the integrity of the recognition sites. | Ethylene glycol dimethacrylate (EGDMA). |
| Initiator | Starts the polymerization reaction. | Azobisisobutyronitrile (AIBN). |
| Porogen (Solvent) | Solubilizes the components and influences the morphology of the polymer. | Acetonitrile (B52724), Chloroform. |
Mechanistic Insights into Template-Induced Polymer Formation
The formation of a molecularly imprinted polymer is a complex process where the template molecule actively guides the arrangement of the functional monomers during polymerization. This "template effect" is crucial for the creation of selective recognition sites. In the context of urea-based monomers like this compound, the mechanism is primarily driven by hydrogen bonding interactions.
Before the initiation of polymerization, a dynamic equilibrium exists in the solution between the free functional monomer, the free template, and the monomer-template complex. The stability of this complex is a key determinant of the imprinting efficiency. For effective imprinting, the monomer-template complex should be sufficiently stable to ensure that a significant proportion of the functional monomers are correctly positioned around the template when polymerization occurs.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the interactions between urea-based monomers and template molecules. These studies can predict the most stable geometries of the pre-polymerization complexes and quantify the strength of the hydrogen bonds and other non-covalent interactions. For a monomer like this compound, such calculations would likely show that the electron-withdrawing trifluoromethoxy groups lead to shorter and stronger hydrogen bonds with a given template compared to a non-substituted diaryl urea.
During polymerization, the cross-linker reacts with the polymerizable groups of the functional monomers, creating a three-dimensional network. The template molecule and its associated functional monomers are thus entrapped within this rigid matrix. The fidelity of this process—how well the arrangement of the functional monomers in the pre-polymerization complex is translated into the final polymer structure—is critical for the creation of high-fidelity recognition sites.
The choice of solvent, or porogen, also plays a significant mechanistic role. The polarity of the solvent can influence the strength of the hydrogen bonds between the monomer and the template. Less polar solvents generally favor stronger hydrogen bonding and thus lead to better imprinting results.
| Factor | Influence on the Imprinting Process |
|---|---|
| Monomer-Template Interaction Strength | Stronger and more specific interactions lead to more stable pre-polymerization complexes and higher selectivity. |
| Monomer to Template Ratio | An optimal ratio is required to ensure that the template is sufficiently surrounded by functional monomers without excessive non-specific binding. |
| Cross-linker Concentration | Affects the rigidity of the polymer matrix and the accessibility of the binding sites. |
| Solvent Polarity | Less polar solvents generally enhance hydrogen bonding interactions, leading to better imprinting. |
| Polymerization Temperature | Can affect the stability of the pre-polymerization complex and the kinetics of polymerization. |
Catalytic Applications and Mechanistic Investigations
Organocatalysis Mediated by Fluorinated Diaryl Ureas
Fluorinated diaryl ureas are powerful hydrogen-bond donor catalysts. The presence of electron-withdrawing groups, such as the trifluoromethoxy group, increases the positive charge on the N-H protons, making them more acidic and stronger hydrogen-bond donors. nih.gov This enhanced hydrogen-bonding capability is central to their catalytic activity.
Role of Urea (B33335) N-H Groups as Hydrogen Bond Donors in Catalysis
The catalytic action of diaryl ureas is fundamentally rooted in the ability of the two N-H groups to act as a bidentate hydrogen-bond donor. nih.gov This dual hydrogen-bonding capacity allows the urea moiety to bind to substrates in a well-defined orientation, a crucial factor in many catalytic processes. nih.gov Inspired by biological systems where hydrogen bonding is key to enzymatic reactions, chemists have utilized urea derivatives to construct stable, non-covalent molecular assemblies that facilitate chemical reactions. nih.govwikipedia.org The N-H groups can form hydrogen bonds with Lewis basic sites on a substrate, such as carbonyl oxygens or nitro groups. wikipedia.orgresearchgate.net This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. The strength of this hydrogen bonding can be tuned by altering the electronic properties of the aryl substituents. For instance, increasing the electron-withdrawing nature of the substituents enhances the acidic strength of the urea, leading to stronger substrate binding. nih.gov
Activation of Electrophiles and Stabilization of Anionic Intermediates
A primary function of urea-based organocatalysts is the activation of electrophilic substrates. By forming hydrogen bonds with an electrophile, the urea catalyst increases its electrophilicity, thereby lowering the energy barrier for a reaction to occur. For example, in a Michael addition reaction, the urea catalyst can coordinate to the nitro group of a nitroalkene, withdrawing electron density and making the β-carbon more electrophilic and ready for nucleophilic addition. wikipedia.org
Simultaneously, the urea moiety is adept at stabilizing anionic intermediates and developing negative charges in transition states. wikipedia.orgrsc.org As a nucleophile adds to an electrophile, a negative charge often develops on an electronegative atom (e.g., an oxygen atom). The urea's N-H groups can form hydrogen bonds with this developing anion, dispersing the charge and stabilizing the transition state. This stabilization lowers the activation energy of the rate-determining step, thus accelerating the reaction. wikipedia.org This "anion-binding" capability is a well-established mechanism in catalysis mediated by ureas and thioureas. wikipedia.org
Asymmetric Catalysis with Chiral Urea Derivatives
By incorporating chirality into the urea scaffold, chemists have developed a powerful class of asymmetric organocatalysts. These chiral catalysts create a chiral environment around the reaction center, enabling the selective formation of one enantiomer over the other.
Enantioselective Transformations Promoted by Urea-Based Catalysts
Chiral urea and thiourea (B124793) derivatives have been successfully employed in a wide array of enantioselective transformations. researchgate.net These include key carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex, biologically active molecules. nih.govresearchgate.netsemanticscholar.org Bifunctional catalysts, which combine a chiral amine (like a pyrrolidine (B122466) derivative) with a urea or thiourea unit, have been particularly successful. In these systems, the amine activates a carbonyl compound by forming an enamine, while the urea moiety activates the electrophile and controls the stereochemistry through hydrogen bonding. beilstein-journals.org
Below is a table summarizing the application of chiral urea and thiourea catalysts in various asymmetric reactions, highlighting the high levels of enantioselectivity achieved.
| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Mannich Reaction | Chiral Thiourea | Silyl ketene (B1206846) acetals and N-Boc aldimines | Up to 98% | nih.gov, researchgate.net |
| Michael Addition | Chiral Thiourea/Amine | Ketones/aldehydes and nitroolefins | High | researchgate.net, wikipedia.org |
| Friedel-Crafts Alkylation | Chiral Urea/Thiourea | Indoles and nitroalkenes | High | mdpi.com |
| Strecker Reaction | Chiral Thiourea | Imines and HCN source | High | researchgate.net |
Cooperative Catalysis with External Brønsted Acids and Other Additives
The catalytic activity and selectivity of chiral ureas can be significantly enhanced through cooperative catalysis, where the urea catalyst works in concert with another catalytic species, most notably a Brønsted acid. nih.govnih.gov This dual-catalyst approach can lead to higher reactivity and enantioselectivity than what is achievable with either catalyst alone. researchgate.net
One proposed mechanism suggests that strong Brønsted acids can protonate a substrate, such as an imine, to form a highly reactive cationic intermediate (e.g., a protio-iminium ion). nih.govnih.gov The chiral urea catalyst then interacts with this reactive intermediate through a network of non-covalent interactions, including binding to the counteranion of the Brønsted acid. This interaction shields one face of the electrophile, directing the nucleophilic attack to the other face and thereby controlling the stereochemical outcome. nih.govnih.gov
Furthermore, it has been hypothesized that Brønsted acids can act as activators for the urea catalyst itself. mdpi.comresearchgate.net Ureas have a tendency to self-associate through hydrogen bonding, forming aggregates that can reduce their catalytic competency. An external Brønsted acid can disrupt these aggregates, freeing up the urea to engage with the substrate and leading to a more acidic and rigid catalytic complex. mdpi.comresearchgate.net
Mechanistic Studies of Catalytic Cycles
Understanding the detailed mechanism of a catalytic cycle is crucial for rational catalyst design and optimization. For urea-catalyzed reactions, mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis (e.g., NMR), and computational modeling (e.g., Density Functional Theory, DFT). nih.govmdpi.com
In bifunctional catalysis, for instance, DFT calculations have been used to elucidate the dual activation mode. beilstein-journals.org These studies can map out the entire reaction pathway, identifying the key transition states and intermediates. For example, in the Michael addition of an aldehyde to a nitroalkene catalyzed by a pyrrolidine-urea catalyst, calculations confirm that the pyrrolidine forms an enamine with the aldehyde, while the urea's N-H groups hydrogen-bond to the nitroalkene. beilstein-journals.org This brings the two reactants into close proximity within a highly organized, chiral transition state, leading to the observed high enantioselectivity.
Transition State Analysis and Reaction Pathway Elucidation
Detailed transition state analysis and reaction pathway elucidation for catalytic processes involving 1,3-bis[4-(trifluoromethoxy)phenyl]urea are not extensively documented in publicly available scientific literature. Computational studies, a primary method for such investigations, provide insights into the energetics and geometries of transition states, which are crucial for understanding reaction mechanisms. For diaryl ureas in general, their catalytic activity often stems from the ability of the two N-H protons to act as hydrogen-bond donors, stabilizing anionic transition states.
Correlation Between Catalyst Structure, Acidity, and Catalytic Performance
The correlation between the structure, acidity, and catalytic performance of organocatalysts like this compound is a fundamental aspect of catalyst design. The presence of electron-withdrawing substituents, such as the trifluoromethoxy group, is known to enhance the acidity of the urea N-H protons. This increased acidity generally leads to stronger hydrogen-bonding interactions with substrates, which can accelerate reaction rates and improve catalytic performance.
The structural rigidity and conformational preferences of diaryl ureas also play a significant role in their catalytic efficacy. A well-defined binding pocket, formed by the catalyst, can orient the substrate in a way that is favorable for the reaction to occur, potentially leading to high levels of stereoselectivity in asymmetric catalysis. While general principles suggest that the electronic and steric properties of this compound would make it a competent catalyst for various organic transformations, specific studies quantifying its acidity (e.g., pKa values) and directly correlating it with its performance in specific catalytic reactions are not found in the current body of scientific literature.
Below is a table summarizing the expected influence of the trifluoromethoxy substituents on the properties of the diaryl urea catalyst, based on general principles of physical organic chemistry.
| Structural Feature | Expected Effect on Acidity | Postulated Impact on Catalytic Performance |
| Two -OCF3 groups | Increase N-H acidity | Enhanced substrate activation via hydrogen bonding |
| Diaryl urea backbone | Provides a rigid scaffold | Potential for stereocontrol in asymmetric reactions |
Further empirical research, including kinetic studies and computational modeling, would be necessary to establish a definitive and quantitative relationship between the structure, acidity, and catalytic performance of this compound.
Integration into Advanced Materials and Polymer Science
Urea (B33335) Linkages in Polymeric Systems
Urea groups are highly effective for creating robust, self-assembling polymeric systems due to their ability to form strong, directional, and bifurcated hydrogen bonds. mdpi.comresearchgate.net This leads to the formation of well-ordered hard segments in polymers like polyureas and polyurethanes, significantly influencing their mechanical and thermal properties.
The synthesis of urea-containing monomers is a critical first step in developing advanced polymers. These monomers can be designed with specific functional groups to tailor the final properties of the polymer. A common synthetic route involves the reaction of an amine with an isocyanate. nih.govreading.ac.uk For instance, symmetrical and asymmetrical bis-urea monomers can be readily synthesized, providing building blocks for higher-order supramolecular structures. nih.govreading.ac.uk
The general approach for synthesizing monomers similar to 1,3-Bis[4-(trifluoromethoxy)phenyl]urea involves reacting a diamine with an isocyanate. nih.gov The synthesis of various functional monomers, including those with urea groups, often features short reaction times and mild conditions, making the process efficient. nih.gov For fluorinated monomers specifically, various strategies such as Heck-type cross-coupling, nucleophilic displacement, and Wittig-Horner reactions can be employed to create unsaturated precursors for polymerization. nih.gov
Table 1: General Synthetic Approaches for Urea-Based Monomers
| Reaction Type | Reactants | Key Features |
|---|---|---|
| Isocyanate-Amine Reaction | Isocyanate, Amine | Mild conditions, efficient, widely applicable for symmetrical and asymmetrical ureas. nih.gov |
| Phosgenation of Amines | Amine, Phosgene (B1210022) (or equivalent) | Used to form isocyanate precursors which then react with amines. |
| Curtius/Lossen/Hofmann Rearrangement | Carboxylic acid derivatives | Generates isocyanates from other functional groups for subsequent reaction. |
The incorporation of fluorinated units, such as the trifluoromethoxy (-OCF₃) group, into a polymer backbone has a profound impact on its material properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond lead to several desirable characteristics. mdpi.compaint.org
Fluorinated polymers exhibit:
Enhanced Thermal and Chemical Stability: The high bond energy of C-F bonds (around 485 kJ/mol) compared to C-H bonds contributes to excellent resistance to heat, chemicals, and weathering. mdpi.com
Low Surface Energy: Fluorinated segments tend to migrate to the polymer surface, resulting in low surface energy, which imparts hydrophobicity, oleophobicity, and anti-adhesive properties. mdpi.comrsc.org
Improved Mechanical Properties: The introduction of fluorine can promote microphase separation between soft and hard segments in block copolymers like polyurethanes, leading to enhanced tensile strength. mdpi.commdpi.com For example, the tensile strength of a fluorinated polyurethane (FPU) membrane was shown to increase by approximately 28 MPa compared to its non-fluorinated counterpart. mdpi.com
Gas Permeability: The presence of bulky groups like -CF₃ can disrupt polymer chain packing, increasing free volume and potentially enhancing gas permeability, a useful property for membrane applications.
The trifluoromethoxy group, in particular, combines the electron-withdrawing nature of fluorine with the bulkiness of the trifluoromethyl group, influencing inter-chain interactions and polymer morphology. In sulfonated poly(para-phenylene)s, trifluoromethyl substituents were found to decrease the linearity of the polymer chain, leading to membranes with higher water uptake and proton conductivity compared to those with methyl substituents. rsc.org
Table 2: Effect of Fluorination on Polymer Properties
| Property | Influence of Fluorine | Rationale |
|---|---|---|
| Thermal Stability | Increased | High C-F bond energy. mdpi.com |
| Chemical Resistance | Increased | High C-F bond energy and shielding effect. paint.org |
| Surface Energy | Decreased | Low polarizability of fluorine atoms. mdpi.com |
| Hydrophobicity | Increased | Low surface energy repels water. researchgate.netdntb.gov.ua |
| Tensile Strength | Often Increased | Enhanced microphase separation in block copolymers. mdpi.commdpi.com |
| Oxidative Stability | Increased | Electron-withdrawing nature of fluorine protects the polymer backbone. rsc.org |
Functional Materials Development
The unique combination of properties derived from the urea linkage and fluorinated phenyl rings makes this compound and related structures prime candidates for the development of high-performance functional materials.
Fluorinated polyurethanes (FPUs) and polyureas are used extensively as high-performance coatings due to their exceptional durability, chemical resistance, and low surface energy. paint.orginvex.de These coatings form a robust molecular barrier that prevents corrosion by blocking water vapor and oxygen. invex.de The incorporation of fluorinated phenylurea units can enhance these properties, leading to coatings with superior hydrophobicity and resistance to weathering and UV degradation. paint.orgrsc.org
These materials can be applied via conventional methods like spraying or brushing and cure under ambient conditions. invex.de The resulting films are often used in demanding environments, including industrial and marine applications, to protect metal and concrete structures. invex.dex-calibur.us The low surface energy also provides anti-fouling and easy-to-clean characteristics. rsc.orgresearchgate.net
The structure of polymers containing this compound is well-suited for membrane applications. The strong hydrogen bonding between urea groups can create well-defined, rigid domains, while the fluorinated groups can influence free volume and surface properties. This balance is crucial for creating membranes with specific permeability and selectivity.
Fluorinated polymers are known to be effective for gas separation and pervaporation due to their chemical inertness and tunable transport properties. mdpi.com Bis-urea macrocycles, which share the hydrogen-bonding motif, are known to self-assemble into columnar pores, creating well-defined one-dimensional channels suitable for selective transport of gases and small molecules. acs.orgnih.gov This principle suggests that polymers incorporating rigid, self-assembling fluorinated phenylurea units could be designed to form membranes with highly selective nanochannels, potentially for applications in gas purification, water treatment, or selective extraction of specific compounds. acs.orgnih.govnih.gov
Role of Supramolecular Interactions in Material Self-Organization
Supramolecular chemistry, which focuses on non-covalent interactions, is central to understanding how materials containing this compound organize themselves into functional structures. reading.ac.ukuco.es The urea group is a powerful motif for directing self-assembly through strong and specific hydrogen bonding. reading.ac.ukacs.orgresearchgate.net
In bis-urea compounds, the molecules often assemble into columnar or layered structures, guided by a combination of three-centered urea hydrogen bonds and π-π stacking interactions between the aromatic rings. reading.ac.ukacs.org This self-assembly process allows for the bottom-up construction of highly ordered, microporous crystalline materials from simple molecular units. acs.orgnih.gov The resulting structures can have well-defined channels and pores, making them suitable for applications in catalysis, separations, and guest encapsulation. acs.org
The trifluoromethoxy groups on the phenyl rings play a secondary but important role. Their steric bulk and electrostatic properties can modulate the packing of the aromatic units, providing a mechanism to fine-tune the dimensions and properties of the self-assembled structures. The interplay between the strong, directional hydrogen bonding of the urea core and the weaker interactions of the fluorinated peripheries allows for precise control over the material's final morphology and function. reading.ac.ukacs.org
Computational and Theoretical Modeling Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the molecular and electronic properties of 1,3-Bis[4-(trifluoromethoxy)phenyl]urea at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict key structural parameters.
A potential energy surface (PES) scan can be performed by systematically varying specific dihedral angles (e.g., the C-N-C-C angles linking the urea (B33335) to the phenyl rings) to map the energy landscape. uni-muenchen.deq-chem.comresearchgate.net This analysis helps identify the global minimum energy conformation as well as other local minima and the energy barriers for conversion between them. manchester.ac.ukreadthedocs.io The presence of the bulky and electronegative trifluoromethoxy groups at the para positions of the phenyl rings will influence these conformational preferences through steric and electronic effects.
Table 1: Predicted Conformational Data for this compound
| Parameter | Predicted Value/State | Computational Method |
|---|---|---|
| Urea Conformation | Predominantly trans-trans | DFT (e.g., B3LYP/6-31G(d,p)) |
| Phenyl Ring Orientation | Staggered (non-coplanar) | DFT Geometry Optimization |
| Key Dihedral Angles | C-N-C=O, N-C-N-C | Potential Energy Surface Scan |
Note: This table represents predicted outcomes based on computational studies of analogous diaryl urea compounds.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the urea nitrogen atoms, reflecting their electron-donating capability. The LUMO, conversely, is likely distributed over the carbonyl group and the aromatic rings, which can act as electron-accepting regions.
Table 2: Predicted Frontier Molecular Orbital Properties
| Property | Description | Predicted Influence of -OCF₃ Groups |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Delocalized over phenyl rings and urea nitrogens. Energy is lowered by the inductive effect. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Distributed over the carbonyl group and phenyl rings. Energy is significantly lowered. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | The gap is likely to be substantial, indicating good kinetic stability. |
Note: This table is based on theoretical principles and FMO analyses of structurally related aromatic compounds.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. njit.edu An MD simulation calculates the trajectory of each atom over time by solving Newton's equations of motion, providing insights into dynamic processes, conformational changes, and intermolecular forces.
For this compound, MD simulations can be employed to understand its behavior in different solvents. The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), leading to strong interactions with polar solvents like water or DMSO. nih.gov Simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds formed, and the residence time of solvent molecules around the solute.
Furthermore, MD simulations are critical for studying the binding of this compound to a protein target. By placing the molecule in the active site of a protein, the simulation can explore the stability of the binding pose, identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking), and estimate the binding free energy. nih.govmdpi.com The trifluoromethoxy groups, being highly lipophilic, are expected to favor interactions with hydrophobic pockets within a binding site. nih.gov
Structure-Activity Relationship (SAR) Studies at a Theoretical Level
Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural or electronic features of a molecule with its biological activity or chemical reactivity. These studies are fundamental in rational drug design and materials science.
The trifluoromethoxy (–OCF₃) groups are critical substituents that significantly influence the properties of the parent diaryl urea structure. Their effects can be dissected into electronic, steric, and lipophilic contributions.
Electronic Effects: The –OCF₃ group is strongly electron-withdrawing, which can impact the acidity of the N-H protons of the urea linkage and the strength of hydrogen bonds it forms. mdpi.comnih.gov This electronic perturbation can be crucial for binding affinity to biological targets, such as protein kinases, where diaryl ureas often act as inhibitors. researchgate.netnih.gov
Lipophilicity: The –OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry. mdpi.com This high lipophilicity enhances the molecule's ability to cross cell membranes and to engage in hydrophobic interactions within a receptor's binding site, which can significantly increase binding affinity. nih.gov
Computational chemistry can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and analysis of conformational dynamics.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions depends on the level of theory, basis set, and proper consideration of solvent effects and conformational averaging. github.ionih.gov For this compound, theoretical predictions would help in assigning the signals in experimental spectra and can be particularly useful for distinguishing between different conformers that might coexist in solution. manchester.ac.ukresearchgate.net
IR Spectroscopy: The vibrational frequencies from an IR spectrum can also be calculated using DFT. researchgate.netcsic.esdtic.mil These calculations can predict the position of key vibrational modes, such as the C=O stretch and the N-H stretch of the urea group. The predicted frequencies can be compared with experimental data to confirm the molecular structure and study intermolecular interactions, such as hydrogen bonding, which cause characteristic shifts in these vibrational bands. researchgate.net
Conformational Preferences: As discussed in section 6.1.1, theoretical calculations are key to determining the preferred conformations of the molecule. The relative energies of different conformers (e.g., different rotational states of the phenyl rings) can be calculated to determine their population at a given temperature, providing a comprehensive picture of the molecule's conformational landscape. nih.govresearchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N'-di(2,6-diisopropylphenyl)urea (DIPPU) |
| N,N'-diphenyl-N,N'-diethylurea |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 1,3-Bis[4-(trifluoromethoxy)phenyl]urea, enabling unambiguous structural confirmation and providing avenues to study its dynamic behavior and intermolecular interactions.
While specific experimental spectral data for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the known effects of the urea (B33335) linkage and trifluoromethoxy substituents on the phenyl rings, as well as by comparison with structurally similar compounds. uva.nl
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry.
N-H Protons: A single resonance, typically a singlet, is anticipated for the two chemically equivalent urea N-H protons. In aprotic polar solvents like DMSO-d₆, this signal would appear significantly downfield (δ 8.5-9.5 ppm) due to hydrogen bonding with the solvent.
Aromatic Protons: The para-substituted phenyl rings give rise to a characteristic AA'BB' spin system. This typically manifests as two doublets of equal integration. The protons ortho to the urea nitrogen (Hₐ) are expected to resonate at approximately δ 7.4-7.6 ppm, while the protons meta to the urea group (Hₑ), adjacent to the -OCF₃ group, would appear slightly upfield at around δ 7.2-7.4 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework.
Urea Carbonyl (C=O): The carbonyl carbon signal is expected in the δ 152-155 ppm range, which is characteristic of diaryl ureas. uva.nl
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C-ipso) would be around δ 138-140 ppm. The carbon bearing the trifluoromethoxy group (C-para) would be in the region of δ 145-148 ppm. The remaining two aromatic carbons (C-ortho and C-meta) would appear in the typical aromatic region of δ 118-125 ppm.
Trifluoromethoxy Carbon (-OCF₃): The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a chemical shift around δ 120-122 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Signal Type | Predicted Chemical Shift (δ ppm) | Notes |
| ¹H NMR | |||
| N-H | Singlet | 8.5 - 9.5 | Chemical shift is solvent-dependent. |
| Ar-H (ortho to NH) | Doublet | 7.4 - 7.6 | Part of an AA'BB' system. |
| Ar-H (meta to NH) | Doublet | 7.2 - 7.4 | Part of an AA'BB' system. |
| ¹³C NMR | |||
| C=O | Singlet | 152 - 155 | Carbonyl carbon of the urea moiety. |
| Ar-C (para to NH) | Singlet | 145 - 148 | Carbon attached to the -OCF₃ group. |
| Ar-C (ipso to NH) | Singlet | 138 - 140 | Carbon attached to the urea nitrogen. |
| Ar-C (ortho/meta) | Singlets | 118 - 125 | Two distinct signals expected. |
| -OCF₃ | Quartet | 120 - 122 | Shows strong coupling to fluorine (¹JCF). |
Two-dimensional (2D) NMR techniques are powerful tools for probing the spatial arrangement and connectivity of atoms, which are crucial for understanding the conformational preferences of this compound.
Although specific 2D NMR studies on this compound are not documented in the reviewed literature, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable. A NOESY experiment could reveal through-space correlations between the urea N-H protons and the ortho-protons of the phenyl rings. The intensity of these correlations would help determine the predominant conformation (e.g., syn-syn, syn-anti, or anti-anti) of the aryl substituents relative to the central urea backbone in solution. Furthermore, concentration-dependent NOESY studies could provide evidence for intermolecular interactions and self-aggregation, which are common in urea derivatives due to hydrogen bonding.
The urea moiety is a well-established hydrogen bond donor, capable of forming strong complexes with various anions and other hydrogen bond acceptors. NMR titration is the primary method used to quantify these non-covalent interactions in solution.
In a typical experiment, the ¹H NMR spectrum of this compound would be monitored upon the incremental addition of a guest species. The urea N-H proton signal is particularly sensitive to its electronic environment. The formation of a hydrogen bond with a guest, such as a chloride or acetate (B1210297) anion, would induce a significant downfield shift in this proton's resonance.
By plotting the change in chemical shift (Δδ) against the guest concentration, the resulting binding isotherm can be fitted to a specific binding model (e.g., 1:1, 1:2) using non-linear regression analysis. This analysis yields the association constant (Kₐ), a quantitative measure of the binding affinity between the host and guest. While this technique is extensively used for analogous urea-based receptors, specific binding constant data for this compound are not presently available in the scientific literature. researchgate.net
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy provides complementary information to NMR, offering a detailed fingerprint of the functional groups and their involvement in intermolecular interactions, especially in the solid state.
The vibrational modes of the urea N-H groups are prominent features in the FT-IR spectrum and are highly diagnostic of the hydrogen bonding state.
N-H Stretching (ν(N-H)): In the solid state, diaryl ureas typically exhibit strong intermolecular N-H···O=C hydrogen bonds. This results in a broad and intense absorption band in the FT-IR spectrum, located in the 3200–3400 cm⁻¹ region. nih.govresearchgate.net The redshift of this band compared to a "free" N-H vibration (typically >3400 cm⁻¹) is a direct measure of the hydrogen bond strength.
Amide II Band (δ(N-H) + ν(C-N)): A strong band, known as the Amide II band, is expected around 1530–1550 cm⁻¹. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is also sensitive to hydrogen bonding.
Urea Carbonyl Stretching (ν(C=O)): The C=O stretching vibration (Amide I band) typically appears as a very strong absorption between 1630 and 1680 cm⁻¹. Its position is also influenced by the extent of hydrogen bonding to the carbonyl oxygen.
Table 2: Expected Characteristic FT-IR Frequencies for the Urea Moiety
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretching | 3200 - 3400 | Strong, Broad | Position and width indicate H-bonding. nih.gov |
| C=O Stretching (Amide I) | 1630 - 1680 | Very Strong | Sensitive to H-bonding. |
| N-H Bending (Amide II) | 1530 - 1550 | Strong | Coupled mode (δ(N-H) + ν(C-N)). |
The trifluoromethoxy-substituted phenyl rings contribute several characteristic and intense bands to both the FT-IR and Raman spectra, making them useful for identification.
C-F Stretching: The trifluoromethoxy group is characterized by very strong and complex absorption bands arising from symmetric and asymmetric C-F stretching vibrations. These are typically located in the 1100–1300 cm⁻¹ region of the FT-IR spectrum.
C-O Stretching: The aryl ether C-O stretching vibration associated with the Ar-OCF₃ linkage is also expected in this "fingerprint" region.
Aromatic C=C Stretching: The stretching vibrations of the C=C bonds within the phenyl rings typically appear as a set of bands in the 1450–1610 cm⁻¹ range. nih.gov
Aromatic C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations for the 1,4-disubstituted ring are expected in the 800–850 cm⁻¹ region.
These distinct vibrational signatures, particularly the intense C-F absorptions, provide a reliable method for confirming the presence of the fluorinated aryl groups within the molecular structure.
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction is a premier analytical technique for elucidating the solid-state structure of crystalline materials. It provides precise information on the three-dimensional arrangement of atoms and molecules, bond lengths, bond angles, and intermolecular interactions that dictate the macroscopic properties of the material. For this compound, these analyses are crucial for understanding its molecular conformation and supramolecular assembly.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. The technique involves irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions.
While a specific crystallographic information file (CIF) for this compound is not publicly available in crystallographic databases as of the latest searches, a hypothetical analysis would reveal key structural parameters. The analysis would confirm the core urea moiety, -(NH)-(C=O)-(NH)-, and the connectivity to the two 4-(trifluoromethoxy)phenyl rings. Key parameters that would be determined include:
Bond Lengths: The C=O, C-N, N-H, C-O, C-F, and aromatic C-C bond lengths would be measured with high precision. The C-N bonds of the urea group are expected to be shorter than a typical C-N single bond due to resonance.
Bond Angles: The angles around the central urea group and within the phenyl rings would be precisely defined.
Torsion Angles: Torsion angles would describe the planarity of the urea group and the rotational orientation of the phenyl rings relative to this central plane. This would reveal whether the molecule adopts a planar or a twisted conformation in the solid state. For similar diaryl ureas, non-planar conformations are common due to steric hindrance between the aromatic rings. nih.gov
A representative table of expected crystallographic data is presented below. Note that these are illustrative values based on similar structures, as the specific experimental data for the title compound is not published.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.2 |
| c (Å) | ~28.1 |
| β (°) | ~95.0 |
| Volume (ų) | ~1530 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.65 |
Crystal Packing Analysis and Intermolecular Interactions in the Crystalline State
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability and physical properties of the crystalline solid. For this compound, the urea group is a potent hydrogen-bond donor (N-H) and acceptor (C=O).
A detailed crystal packing analysis, derived from SC-XRD data, would likely reveal the following key interactions:
N-H···O=C Hydrogen Bonds: This is the most significant and directional interaction expected for urea derivatives. Molecules would likely form one-dimensional chains or tapes, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. This often results in a characteristic head-to-tail arrangement. researchgate.net
Other Weak Interactions: C-H···O, C-H···F, and F···F contacts would also play a role in the three-dimensional supramolecular architecture. The trifluoromethoxy group, in particular, can participate in various weak halogen and hydrogen bonds.
Understanding these interactions is critical as they influence properties such as melting point, solubility, and polymorphism.
Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Contact Characterization
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii sum), which are typically hydrogen bonds, while blue regions represent weaker or longer contacts.
For this compound, this analysis would provide a quantitative breakdown of all intermolecular contacts. This is summarized in 2D-fingerprint plots, which plot the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).
Although specific experimental data is unavailable, a hypothetical Hirshfeld analysis would likely yield the following distribution of intermolecular contacts:
H···H Contacts: Typically, these are the most abundant contacts, often comprising the largest percentage of the surface area due to the hydrogen-rich periphery of the molecule.
O···H/H···O Contacts: These correspond to the strong N-H···O hydrogen bonds and weaker C-H···O interactions. They would appear as distinct sharp "spikes" in the 2D fingerprint plot.
C···H/H···C Contacts: These contacts are generally associated with C-H···π interactions.
F···F and C···C Contacts: These would represent interactions between trifluoromethoxy groups and potential π-π stacking, respectively.
| Intermolecular Contact Type | Hypothetical Percentage Contribution |
|---|---|
| H···H | ~40-50% |
| O···H/H···O | ~20-25% |
| F···H/H···F | ~15-20% |
| C···H/H···C | ~5-10% |
| Other (F···F, C···O, etc.) | ~5% |
Mass Spectrometry (MS) and Chromatography
Mass spectrometry and chromatography are indispensable tools for the confirmation of molecular structure, determination of purity, and quantitative analysis of chemical compounds.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. The molecular formula of this compound is C₁₅H₁₀F₆N₂O₃. pharmaffiliates.com
HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be used to verify this formula. The instrument would measure the m/z of the protonated molecule, [M+H]⁺. The experimentally measured mass would then be compared to the theoretical (calculated) exact mass. A very small mass error (typically < 5 ppm) provides strong evidence for the assigned molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀F₆N₂O₃ |
| Theoretical Monoisotopic Mass (M) | 380.0599 Da |
| Ion Observed | [M+H]⁺ |
| Theoretical Exact Mass of [M+H]⁺ | 381.0677 Da |
| Typical Experimental Mass Error | < 5 ppm |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is the standard method for assessing its purity. A reversed-phase HPLC method is typically employed for phenylurea compounds. thermofisher.comnih.gov
In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound's retention time—the time it takes to travel through the column—is a characteristic property under specific conditions. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often with detection by a UV spectrophotometer at a wavelength where the aromatic rings strongly absorb (e.g., ~245-254 nm). nih.gov
A typical set of HPLC conditions for the analysis of this compound is outlined below.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Example Isocratic Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Future Research Trajectories and Broader Academic Impact
Expanding the Scope of Supramolecular Applications
The robust hydrogen-bonding capabilities of the urea (B33335) moiety in 1,3-Bis[4-(trifluoromethoxy)phenyl]urea are fundamental to its self-assembly into well-defined supramolecular structures. Future research is poised to expand its applications in this domain significantly. A primary area of focus will be the development of dynamic biomaterials. Water-soluble supramolecular polymers based on bisurea monomers have already demonstrated potential for creating tunable biomaterials with controlled stability and dynamicity. tue.nl By functionalizing the this compound core, researchers could create novel hydrogels and scaffolds for tissue engineering and drug delivery, with the trifluoromethoxy groups offering a handle for tuning hydrophobicity and material stability in physiological conditions. tue.nl
Another promising avenue is in anion recognition and sensing. Urea derivatives are effective anion receptors due to the convergent array of NH hydrogen bond donors. mdpi.comnih.gov The electron-withdrawing nature of the trifluoromethoxy groups enhances the acidity of the N-H protons, making this compound a potentially superior candidate for selective anion binding. Future work could involve incorporating this molecule into sensor arrays or colorimetric probes for detecting environmentally or biologically significant anions like fluoride (B91410) or carboxylates. mdpi.comresearchgate.net
Table 1: Potential Supramolecular Applications and Research Directions
| Application Area | Research Direction | Key Features Leveraged |
|---|---|---|
| Biomaterials | Development of hydrogels for cell culture and tissue engineering. | Self-assembly via hydrogen bonding, tunable hydrophobicity. |
| Drug Delivery | Creation of responsive supramolecular nanocarriers. | Dynamic nature of hydrogen bonds, stability in physiological media. |
| Anion Sensing | Design of colorimetric and fluorescent probes for specific anions. | Enhanced N-H acidity, strong hydrogen-bond donating capability. |
| Molecular Clefts | Synthesis of complex host-guest systems for molecular recognition. | Defined geometry and strong binding sites. mdpi.com |
Development of Novel Catalytic Systems Based on Fluorinated Urea Scaffolds
The field of organocatalysis has benefited immensely from catalysts that operate through hydrogen bonding. Fluorinated ureas, in particular, have emerged as powerful catalysts for a variety of transformations. The trifluoromethoxy groups in this compound significantly increase the hydrogen-bond donating strength of the urea protons, enhancing its ability to activate substrates and stabilize transition states.
A key future direction is the development of advanced phase-transfer catalysts. Research has shown that fluorinated ureas are highly effective in hydrogen-bonding phase-transfer catalysis (HB-PTC), for instance, in activating inorganic fluoride salts for nucleophilic fluorination reactions. nih.govacs.org Future studies could explore the utility of this compound and its derivatives in a broader range of phase-transfer reactions, aiming for higher efficiency and enantioselectivity. researchgate.netresearchgate.net Embedding this urea scaffold within more complex architectures, such as rotaxanes, could lead to catalysts with significantly enhanced activity due to the cooperative effects of the mechanical bond. nih.govacs.orgbohrium.com
Furthermore, this scaffold is a prime candidate for developing catalysts for asymmetric synthesis. By introducing chiral elements into the structure, next-generation catalysts could be designed for stereoselective transformations, such as asymmetric dihalogenation of alkenes and alkynes. researchgate.net The predictable and strong hydrogen-bonding interactions offered by the fluorinated urea moiety are crucial for effective stereoinduction.
Table 2: Research Areas in Catalysis for Fluorinated Ureas
| Catalytic Application | Mechanistic Principle | Potential Reaction |
|---|---|---|
| Phase-Transfer Catalysis | Hydrogen-Bonding Cooperative Activation | Nucleophilic Fluorination, Halogenation |
| Asymmetric Synthesis | Chiral Information Relay via H-Bonding | Atroposelective Dihalogenation, Enantioselective Dearomatization |
| Anion-Binding Catalysis | Stabilization of Anionic Intermediates | Michael Additions, Aldol Reactions |
Rational Design of Next-Generation Functional Materials
The incorporation of fluorine atoms into organic molecules can impart unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. nih.gov These attributes make this compound an attractive building block for novel functional materials.
One significant area for future research is in the field of liquid crystals. The rigid, linear structure of the diarylurea core combined with the terminal trifluoromethoxy groups could induce mesomorphic behavior. The trifluoromethyl group is known to influence the mesomeric interactions and solubility of liquid crystalline molecules. mdpi.com Systematic studies on how the trifluoromethoxy group affects mesophase type, thermal stability, and electro-optical properties could lead to the development of new materials for display technologies and optical devices. mdpi.comrsc.org
Additionally, the strong hydrogen-bonding network formed by this compound could be exploited in the creation of supramolecular polymers with unique mechanical and thermal properties. By modifying the phenyl rings or integrating the urea moiety into a larger polymer backbone, materials with tailored processability, self-healing capabilities, and stimuli-responsiveness could be engineered. The electronic effects of the substituents are known to modulate the mechanical properties of such supramolecular networks. researchgate.net
Advanced Computational Methodologies for Predictive Chemical Science
The increasing power of computational chemistry offers a powerful tool for accelerating the design and discovery of new molecules based on the this compound scaffold. Future research will heavily rely on these in silico methods to predict and understand the behavior of this compound in various applications.
Density Functional Theory (DFT) can be employed to investigate the electronic structure, hydrogen-bonding strength, and anion affinity of this molecule and its derivatives. mdpi.com Such calculations can guide the rational design of more effective anion receptors and organocatalysts by predicting how structural modifications will impact their function. nih.gov For instance, DFT can help elucidate the geometric and thermal properties of potential liquid crystalline materials derived from this scaffold. mdpi.com
Molecular dynamics (MD) simulations will be crucial for understanding the self-assembly processes of these molecules into larger supramolecular structures. researchgate.net MD can provide insights into the stability of supramolecular polymers in different environments and predict the binding modes of these urea derivatives with biological targets or substrates in catalytic reactions. mdpi.comresearchgate.net These computational studies, when used in conjunction with experimental work, will enable a more efficient, hypothesis-driven approach to materials and catalyst development. researchgate.net
Interdisciplinary Research Integrating Urea Chemistry with Emerging Fields
The versatility of the fluorinated urea scaffold provides a platform for significant interdisciplinary research, bridging core chemistry with fields like biology, medicine, and materials science. acs.orgnih.govchemscene.com
A major area of future impact is in medicinal chemistry and drug discovery. The diarylurea scaffold is a known pharmacophore present in numerous approved drugs. nih.gov The ability of the urea moiety to form strong hydrogen bonds makes it an excellent candidate for targeting enzymes and receptors. mdpi.com The trifluoromethoxy groups can enhance metabolic stability and membrane permeability, which are desirable properties for drug candidates. nih.gov Future research could focus on designing derivatives of this compound as inhibitors for specific biological targets, such as kinases or other enzymes implicated in diseases like cancer. mdpi.comnih.gov
In the realm of chemical biology, fluorescently tagged versions of this compound could be developed as probes to study biological processes involving anion transport or to visualize specific cellular structures. The integration of fluorine chemistry with biology has already led to significant advancements in molecular imaging and diagnostics. acs.orgnih.gov
Finally, the intersection of supramolecular chemistry and materials science could lead to the development of "smart" materials that respond to biological signals. For example, supramolecular gels based on this compound could be designed to release a therapeutic agent in response to a specific anion present at a disease site.
Table 3: Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea |
| 1,3-Bis[4-(trifluoromethyl)phenyl]urea |
| 1,3-Bis(4-nitro-2-(trifluoromethyl)phenyl)urea |
| 1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea (B12779126) |
| 1,3-Bis-(3-trifluoromethyl-phenyl)-urea |
| 1,3-Diphenylurea |
| 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU) |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-Nʹ-phenylurea (CTPPU) |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-Nʹ-(4-hydroxyphenyl)urea (CTP-(4-OH)-PU) |
| Chlortoluron |
| Chloroxuron |
Q & A
Q. What are the standard synthetic routes for 1,3-Bis[4-(trifluoromethoxy)phenyl]urea, and what are their limitations?
The compound is typically synthesized via condensation of disubstituted phenyl carbamates with amines. For example, phenyl carbamates derived from 3-cyano-5-trifluoromethyl-anilines react with (1,4-trans)-4-(4-(trifluoromethyl)phenoxy)cyclohexan-1-amine in the presence of pyridine. However, this method often produces the symmetrical 1,3-bis(3-(trifluoromethoxy)phenyl)urea as a by-product, complicating purification and reducing yields to 25–30% . Alternative routes using isocyanate intermediates (e.g., 4-(trifluoromethoxy)phenyl isocyanate) have been reported, but these require stringent anhydrous conditions and chromatographic purification .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR are critical for confirming the urea backbone and trifluoromethoxy substituents. For example, aromatic protons resonate at δ 7.2–7.8 ppm, while urea NH signals appear as broad peaks around δ 8–9 ppm .
- HPLC-MS : Reversed-phase HPLC coupled with high-resolution mass spectrometry (HRMS) ensures purity and validates the molecular ion peak (expected m/z for CHFNO: 396.06) .
- X-ray Crystallography : Structural elucidation of related urea derivatives (e.g., 1-(2-chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea) confirms planar urea moieties and hydrogen-bonding networks .
Q. How can researchers mitigate impurities like symmetrical urea by-products during synthesis?
Symmetrical urea formation arises from competing reactions between excess isocyanate intermediates. Mitigation strategies include:
- Using stoichiometric control of reactants (e.g., limiting isocyanate equivalents).
- Introducing bulky substituents to sterically hinder unwanted dimerization.
- Employing scavengers like molecular sieves to sequester reactive intermediates .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of airborne particles.
- Waste Disposal : Collect waste in sealed containers for incineration by certified hazardous waste handlers, as trifluoromethoxy groups may persist in the environment .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing by-product formation?
Optimize reaction parameters:
- Temperature : Lowering reaction temperatures (e.g., 0–5°C) reduces kinetic by-product formation.
- Catalysts : Use organocatalysts like DMAP (4-dimethylaminopyridine) to enhance selectivity for urea bond formation.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, reducing side reactions .
Q. What mechanistic insights can computational chemistry provide for urea bond formation in this compound?
Density Functional Theory (DFT) studies can model transition states during isocyanate-amine coupling. For example:
- Activation energy barriers for urea vs. carbamate intermediates.
- Electronic effects of trifluoromethoxy groups on nucleophilic attack at the isocyanate carbonyl. Such models guide the design of sterically hindered amines to suppress by-product pathways .
Q. What are the potential applications of this compound in drug discovery or materials science?
- Biological Activity : Urea derivatives are explored as kinase inhibitors or heme-regulated inhibitors (e.g., 1-(piperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea showed activity in proof-of-concept assays) .
- Materials Science : Trifluoromethoxy groups enhance thermal stability in polyimides for flexible electronics, though direct applications of this urea derivative remain underexplored .
Q. How does the compound degrade under environmental conditions, and what are its ecotoxicological implications?
- Hydrolysis : The trifluoromethoxy group is resistant to hydrolysis under neutral conditions but may degrade in acidic/basic environments to form phenol derivatives.
- Photolysis : UV irradiation studies (λ = 254 nm) can track degradation pathways via LC-MS.
- Ecotoxicology : Assess using Daphnia magna or algae models to determine LC values, given the persistence of fluorinated compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
